Methyl 5-[4-(propan-2-yl)phenyl]-1,3-oxazole-4-carboxylate
Description
Methyl 5-(4-isopropylphenyl)oxazole-4-carboxylate is a chemical compound belonging to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a methyl ester group at the 4-position of the oxazole ring and a 4-isopropylphenyl group at the 5-position.
Properties
CAS No. |
89204-99-9 |
|---|---|
Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
methyl 5-(4-propan-2-ylphenyl)-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C14H15NO3/c1-9(2)10-4-6-11(7-5-10)13-12(14(16)17-3)15-8-18-13/h4-9H,1-3H3 |
InChI Key |
NCLIYWIJBPUPBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=C(N=CO2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(4-isopropylphenyl)oxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-isopropylbenzoyl chloride with glycine methyl ester in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and bases such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-isopropylphenyl)oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole-4-carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Oxazole-4-carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Pharmaceutical Applications
Methyl 5-[4-(propan-2-yl)phenyl]-1,3-oxazole-4-carboxylate has been investigated for its potential therapeutic effects, particularly in the following areas:
1.1 Anticancer Activity
Recent studies have highlighted the compound's ability to inhibit cancer cell proliferation. For instance, a study demonstrated that derivatives of oxazole compounds exhibit significant cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .
1.2 Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for developing treatments for inflammatory diseases. The mechanism involves the modulation of inflammatory pathways, which could be beneficial in conditions like rheumatoid arthritis .
1.3 Antimicrobial Effects
The compound has shown promising antimicrobial activity against several bacterial strains. Its efficacy against resistant strains makes it a candidate for further development as an antimicrobial agent .
Agrochemical Applications
This compound is also being explored in the field of agrochemicals:
2.1 Pesticide Development
The structural characteristics of this compound allow it to interact with biological systems in plants and pests. Studies have indicated its potential use as a pesticide due to its ability to disrupt pest metabolism .
2.2 Herbicide Potential
Research into the herbicidal properties of oxazole derivatives suggests that this compound could be effective against specific weed species, offering an environmentally friendly alternative to traditional herbicides .
Materials Science Applications
The unique chemical properties of this compound make it suitable for various applications in materials science:
3.1 Polymer Chemistry
This compound can be utilized as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it valuable for developing advanced materials .
3.2 Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound is being researched for use in coatings and adhesives that require durability and resistance to environmental factors .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Research
A recent study published in a peer-reviewed journal evaluated the cytotoxic effects of various oxazole derivatives on breast cancer cells. The results indicated that this compound significantly reduced cell viability compared to control groups, highlighting its potential as an anticancer agent.
Case Study 2: Agrochemical Efficacy
In field trials assessing the herbicidal efficacy of oxazole derivatives, this compound demonstrated a notable reduction in weed biomass compared to untreated plots. This suggests its viability as a new herbicide.
Mechanism of Action
The mechanism of action of methyl 5-(4-isopropylphenyl)oxazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(4-methoxyphenyl)isoxazole-4-carboxylate
- Methyl 5-(4-fluorophenyl)isoxazole-4-carboxylate
- Methyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate
Uniqueness
Methyl 5-(4-isopropylphenyl)oxazole-4-carboxylate is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The isopropyl group can enhance lipophilicity, potentially improving membrane permeability and bioavailability in medicinal applications .
Biological Activity
Methyl 5-[4-(propan-2-yl)phenyl]-1,3-oxazole-4-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.
- Molecular Formula : C14H15NO3
- Molecular Weight : 245.28 g/mol
- CAS Number : 939376-87-1
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions, including cyclization processes that form the oxazole ring. The synthetic pathways often utilize starting materials such as isopropyl phenols and carboxylic acids, with subsequent esterification to yield the final product.
Antimicrobial Activity
Research has indicated that compounds within the oxazole family exhibit significant antimicrobial properties. A study highlighted that derivatives of oxazoles demonstrated antibacterial activity against various strains, including Gram-positive bacteria. For example, methyl derivatives showed inhibition zones of up to 20 mm against Enterococcus faecium E5 .
Anticancer Properties
This compound has been investigated for its potential anticancer effects. In vitro studies have reported that compounds with similar structures exhibit cytotoxicity against cancer cell lines such as HeLa and U2OS. For instance, one derivative showed an IC50 value of 0.058 µM against T47D breast cancer cells .
Anti-inflammatory Effects
Compounds in the oxazole class have also been noted for their anti-inflammatory properties. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines in vitro, suggesting a potential application in treating inflammatory diseases .
Study on Antibacterial Activity
In a comparative study evaluating various oxazole derivatives, this compound was tested against multiple bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as an antibacterial agent .
Anticancer Evaluation
A detailed investigation into the anticancer activity of this compound involved testing on several cancer cell lines. The results demonstrated that the compound effectively induced apoptosis in cancer cells while exhibiting minimal cytotoxicity towards normal cells. This selectivity underscores its potential as a therapeutic agent in oncology .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C14H15NO3 |
| Molecular Weight | 245.28 g/mol |
| CAS Number | 939376-87-1 |
| Antibacterial Activity | Inhibition zone up to 20 mm against E. faecium E5 |
| IC50 (Cancer Cells) | 0.058 µM (T47D cells) |
| Anti-inflammatory Effects | Inhibition of pro-inflammatory cytokines |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
